3-Phenoxypropylene di(acetate)

Catalog No.
S1532865
CAS No.
75-20-7
M.F
C13H16O5
M. Wt
252.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Phenoxypropylene di(acetate)

CAS Number

75-20-7

Product Name

3-Phenoxypropylene di(acetate)

IUPAC Name

(2-acetyloxy-3-phenoxypropyl) acetate

Molecular Formula

C13H16O5

Molecular Weight

252.26 g/mol

InChI

InChI=1S/C13H16O5/c1-10(14)16-8-13(18-11(2)15)9-17-12-6-4-3-5-7-12/h3-7,13H,8-9H2,1-2H3

InChI Key

MFUHTALWGBAVOL-UHFFFAOYSA-N

SMILES

CC(=O)OCC(COC1=CC=CC=C1)OC(=O)C

Synonyms

CaC2, Calcium acetylide

Canonical SMILES

CC(=O)OCC(COC1=CC=CC=C1)OC(=O)C

3-Phenoxypropylene di(acetate), also known as phenoxypropyl diacetate (PPD), is an organic compound with the chemical formula C13H16O5. Information on its origin and specific significance in scientific research is currently limited. However, its structure suggests potential applications in various areas of research, such as a precursor for the synthesis of other organic compounds or a modifier of polymers due to the presence of the acetate groups [].


Molecular Structure Analysis

The key feature of 3-Phenoxypropylene di(acetate) is its combination of three functional groups:

  • Phenoxy group (C6H5O-): This aromatic group provides rigidity and hydrophobic character to the molecule [].
  • Propylene group (C3H6): This three-carbon chain acts as a linker between the phenoxy group and the acetate groups [].
  • Diacetate groups (2 x CH3COO-): These ester groups contribute to the overall polarity of the molecule and can participate in various chemical reactions [].

Chemical Reactions Analysis

  • Hydrolysis: The ester bonds in the acetate groups can be broken down by water, releasing acetic acid and a diol containing the phenoxy and propylene moieties [].

  • Esterification: PPD could potentially react with other alcohols under specific conditions to form new esters [].

  • Friedel-Crafts acylation: The aromatic ring of the phenoxy group might be susceptible to acylation reactions using Lewis acid catalysts.


Physical And Chemical Properties Analysis

  • State: Likely a liquid at room temperature due to the presence of the ester groups [].
  • Solubility: Partially soluble in organic solvents due to the hydrophobic phenoxy group and moderately soluble in water due to the presence of ester functionalities [].
  • Melting point and boiling point: Data not available but likely to be in the range of typical organic esters.

XLogP3

2

Other CAS

7250-71-7

Dates

Modify: 2024-04-15

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